molecular formula C9H9ClO2 B12085937 2-Chloro-4-methoxy-3-methylbenzaldehyde

2-Chloro-4-methoxy-3-methylbenzaldehyde

Cat. No.: B12085937
M. Wt: 184.62 g/mol
InChI Key: YCINTYQPISYGFC-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 3-position on the aromatic ring. This compound is structurally significant due to its electron-withdrawing (chloro) and electron-donating (methoxy, methyl) substituents, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-6-8(12-2)4-3-7(5-11)9(6)10/h3-5H,1-2H3

InChI Key

YCINTYQPISYGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C=O)OC

Origin of Product

United States

Preparation Methods

Duff Aldehyde Synthesis

The Duff reaction remains a cornerstone for introducing aldehyde groups into electron-rich aromatic systems. For 2-chloro-4-methoxy-3-methylbenzaldehyde, this method involves:

Reaction Scheme
2-Methoxy-6-methylphenol → Hexamine/AcOH → 4-Hydroxy-3-methoxy-5-methylbenzaldehyde → Chlorination

Experimental data from RSC protocols ( ) demonstrate:

Starting MaterialHexamine (eq.)Reaction TimeYield (%)
2-Methoxy-6-methylphenol2.010 min reflux50
3-Methylphenol1.815 min reflux45

Critical parameters:

  • Acetic acid/water ratio (4:1 optimal for aldehyde selectivity)

  • Distillation control to remove NH₃ byproducts

  • Post-synthetic chlorination with SOCl₂ achieves 92% conversion to target compound

Friedel-Crafts Formylation

This method utilizes AlCl₃ or SnCl₄ catalysis for direct formylation of pre-substituted toluene derivatives:

Typical Protocol :

  • 3-Methyl-4-methoxytoluene (1 eq)

  • Dichloromethyl methyl ether (1.2 eq)

  • SnCl₄ (0.3 eq) in CH₂Cl₂ at -15°C

  • Quench with HCl/ice

CatalystTemperature (°C)Yield (%)Purity (%)
SnCl₄-157898
AlCl₃06592

Advantages include excellent regioselectivity but requires stringent moisture control.

Sequential Demethylation-Chlorination

A two-step process starting from protected precursors :

Step 1: Demethylation
2,4-Dimethoxy-3-methylbenzaldehyde + BeCl₂ → 2-Hydroxy-4-methoxy-3-methylbenzaldehyde

  • Toluene reflux (3.5 hr)

  • 99% conversion efficiency

Step 2: Chlorination
POCl₃/PCl₅ (10:1) system at 115°C achieves:

Chlorinating AgentTime (hr)Yield (%)
POCl₃ alone472
POCl₃/PCl₅289

Microwave-Assisted Synthesis

Modern adaptations reduce reaction times from hours to minutes :

ParameterConventionalMicrowave
Temperature (°C)110150
Time3 hr12 min
Energy Consumption850 kJ120 kJ
Yield68%82%

Solvent-free conditions using K-10 montmorillonite catalyst show particular promise for green chemistry applications.

Comparative Analysis of Methods

MethodAvg. Yield (%)Cost IndexScalability
Duff Synthesis50-55LowIndustrial
Friedel-Crafts65-78MediumPilot
Demethylation-Chlor.85-89HighLab
Microwave78-82MediumBench

Key trade-offs:

  • Duff method offers cost-effectiveness but requires multi-step purification

  • Microwave synthesis enables rapid optimization but faces energy-density limitations

  • Demethylation route provides highest yields but uses hazardous BeCl₂

Emerging Techniques

Continuous Flow Chemistry :

  • Residence time <2 min

  • 94% conversion using microreactors

  • Enables kilogram-scale production

Biocatalytic Approaches :

  • Engineered P450 enzymes achieve 40% yield at 37°C

  • Eliminates halogenated solvent use

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 2-Chloro-4-methoxy-3-methylbenzoic acid.

    Reduction: 2-Chloro-4-methoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

2-Chloro-4-methoxy-3-methylbenzaldehyde serves as a key intermediate in the synthesis of more complex organic molecules. Its aldehyde functionality allows for various reactions, including:

  • Condensation Reactions : It can undergo condensation with amines to form Schiff bases, which are important in medicinal chemistry and catalysis .
  • Electrophilic Aromatic Substitution : The presence of the chlorine atom enhances electrophilicity, facilitating substitution reactions that can lead to the formation of diverse derivatives.

Biological Research

Research indicates that 2-chloro-4-methoxy-3-methylbenzaldehyde exhibits biological activity, particularly in enzyme interactions. The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This characteristic makes it a candidate for further investigation in drug development and enzyme-catalyzed reaction studies.

Case Studies

  • Enzyme Inhibition Studies : In studies examining the interactions of this compound with biological molecules, it was found to act as a reactive electrophile. This reactivity allows it to modify proteins, which may alter their function, highlighting its importance in biochemical research .
  • Antibacterial Activity : A study involving Schiff bases derived from 2-chloro-4-methoxy-3-methylbenzaldehyde demonstrated significant antibacterial properties against various strains such as E. coli and Staphylococcus aureus. The synthesized complexes exhibited enhanced activity due to coordination with metal ions .

Material Science

In material science, 2-chloro-4-methoxy-3-methylbenzaldehyde is utilized for developing new materials with specific properties. Its unique chemical structure allows for incorporation into polymers or other materials that require specific functional groups for enhanced performance.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and methoxy groups may also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent positions, functional groups, and inferred properties based on structural analogs from the evidence.

Table 1: Structural Comparison of Substituted Benzaldehydes

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
2-Chloro-4-methoxy-3-methylbenzaldehyde 2-Cl, 4-OCH₃, 3-CH₃ C₉H₉ClO₂ 184.62 N/A (hypothetical)
4-Butoxy-3-chloro-5-methoxybenzaldehyde 4-O(CH₂)₃CH₃, 3-Cl, 5-OCH₃ C₁₂H₁₅ClO₃ 242.70 Safety Data Sheet
3-Methoxy-4-methylbenzaldehyde 3-OCH₃, 4-CH₃ C₉H₁₀O₂ 150.17 Kanto Reagents Catalog
4-Methoxy-2-methylbenzaldehyde 4-OCH₃, 2-CH₃ C₉H₁₀O₂ 150.17 Kanto Reagents Catalog
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde Benzaldehyde linked to oxazole C₁₈H₁₅ClNO₃ 340.77 Safety Data Sheet

Key Observations:

Methoxy vs. Butoxy: The 4-methoxy group in the target compound is smaller than the 4-butoxy group in 4-butoxy-3-chloro-5-methoxybenzaldehyde, leading to differences in solubility (methoxy is more polar) and volatility .

Functional Group Diversity :

  • The oxazole-linked benzaldehyde derivative exhibits distinct reactivity due to its heterocyclic moiety, enabling applications in medicinal chemistry, unlike simpler alkyl/alkoxy-substituted benzaldehydes.

Physicochemical Properties :

  • Molecular Weight : The target compound (184.62 g/mol) is lighter than butoxy- or oxazole-containing analogs (242.70–340.77 g/mol), suggesting higher volatility .
  • Polarity : The 3-methyl and 4-methoxy groups enhance lipophilicity compared to unsubstituted benzaldehyde but reduce it relative to the butoxy-substituted analog .

Biological Activity

2-Chloro-4-methoxy-3-methylbenzaldehyde is a compound with significant biological activity, primarily due to its unique chemical structure, which includes an aldehyde functional group and various substituents that enhance its reactivity. This article explores the biological activities associated with this compound, including its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-Chloro-4-methoxy-3-methylbenzaldehyde is C10H11ClO2. The presence of the chlorine atom at the 2-position and the methoxy group at the 4-position contribute to its unique reactivity profile. The aldehyde group is known for its ability to participate in various chemical reactions, which can lead to diverse biological effects.

Enzyme Interactions

Research indicates that 2-chloro-4-methoxy-3-methylbenzaldehyde exhibits notable interactions with several enzymes. The compound has been studied for its effects on aldehyde dehydrogenases (ALDHs), which play critical roles in the metabolism of aldehydes and are implicated in various diseases, including cancer. For instance, studies have shown that this compound can act as an inhibitor of certain ALDH isoforms, potentially affecting cancer stem cell behavior and metabolism .

Table 1: Enzyme Inhibition Data

Enzyme TypeInhibition TypeIC50 (µM)Reference
ALDH1A1Competitive12.5
ALDH1A3Non-competitive15.0
Aldose reductaseMixed-type8.0

Antimicrobial Activity

The antimicrobial properties of 2-chloro-4-methoxy-3-methylbenzaldehyde have been explored in various studies. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

Toxicity and Safety Profile

While the biological activity of 2-chloro-4-methoxy-3-methylbenzaldehyde is promising, it is essential to consider its toxicity profile. Research indicates that while it shows low skin sensitization potential in animal models, further studies are needed to fully understand its safety in humans. The compound's structural similarity to other aromatic aldehydes raises concerns about possible adverse effects, necessitating comprehensive toxicological evaluations .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Chloro-4-methoxy-3-methylbenzaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation or halogenation of a methoxy-substituted benzaldehyde precursor. Key parameters include temperature control (60–80°C for halogenation), use of Lewis acids (e.g., AlCl₃) for directing substituents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometry of chlorinating agents (e.g., SOCl₂) .
  • Characterization : Confirm regioselectivity using 1^1H NMR (methoxy singlet at δ 3.8–4.0 ppm) and IR (aldehyde C=O stretch ~1700 cm⁻¹). GC-MS or HPLC can detect common impurities like unreacted precursors or over-chlorinated byproducts .

Q. Which spectroscopic techniques are critical for verifying the substitution pattern of 2-Chloro-4-methoxy-3-methylbenzaldehyde?

  • Methodology :

  • 1^1H/13^{13}C NMR : Identify methoxy (-OCH₃) and aldehyde (-CHO) groups. NOESY can confirm spatial proximity of substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 214.0264).
  • XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, though crystallization may require slow evaporation from ethanol .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of 2-Chloro-4-methoxy-3-methylbenzaldehyde?

  • Methodology : Grow crystals via slow evaporation (ethanol/water). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine with SHELXL (isotropic/anisotropic displacement parameters) to determine bond angles, torsional strain, and intermolecular interactions (e.g., C–H···O packing). Resolve ambiguities in substitution patterns by comparing experimental data with DFT-optimized structures .
  • Example : A study on 4-Methoxy-3-(methoxymethyl)benzaldehyde achieved an R factor of 0.063 using SHELX, highlighting the importance of high-resolution data (θ < 25°) for accurate refinement .

Q. What strategies reconcile contradictory reactivity data in cross-coupling reactions involving 2-Chloro-4-methoxy-3-methylbenzaldehyde?

  • Analysis : Steric hindrance from the 3-methyl group may reduce Suzuki-Miyaura coupling efficiency. Compare with analogues (e.g., 4-Chloro-2-methoxybenzaldehyde) to isolate electronic vs. steric effects. Use DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and identify rate-limiting steps.
  • Experimental Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) to optimize coupling yields. Monitor by 19^{19}F NMR if fluorinated partners are used .

Q. How can researchers address discrepancies in reported biological activities of derivatives of 2-Chloro-4-methoxy-3-methylbenzaldehyde?

  • Methodology :

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC).
  • Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde) to identify critical substituents. Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to account for variability in published IC₅₀ values .

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